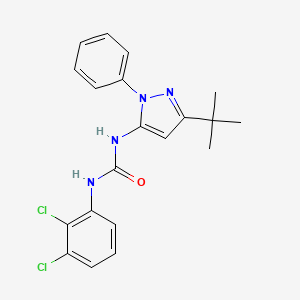
1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a urea backbone with substituted phenyl and pyrazolyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the isocyanate intermediate: This can be achieved by reacting 2,3-dichloroaniline with phosgene under controlled conditions to form 2,3-dichlorophenyl isocyanate.
Formation of the urea derivative: The isocyanate intermediate is then reacted with 3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing functional groups.
Reduction: Reduction reactions may convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Halogenated urea derivatives can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted urea compounds.
科学研究应用
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Their ability to interact with biological macromolecules makes them valuable tools for probing biochemical pathways.
Medicine
Urea derivatives have been explored for their therapeutic potential in treating various diseases. They may act as anti-inflammatory agents, anticancer drugs, or antimicrobial agents, depending on their specific structure and mode of action.
Industry
In industry, these compounds are used in the formulation of coatings, adhesives, and other materials. Their chemical stability and reactivity make them suitable for various applications in manufacturing and materials science.
作用机制
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
N-(2,3-dichlorophenyl)urea: A simpler urea derivative with similar structural features.
N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]urea: Another related compound with a pyrazolyl group.
Uniqueness
The compound “Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-” is unique due to the combination of its substituted phenyl and pyrazolyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C20H20Cl2N4O |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-12-17(26(25-16)13-8-5-4-6-9-13)24-19(27)23-15-11-7-10-14(21)18(15)22/h4-12H,1-3H3,(H2,23,24,27) |
InChI 键 |
ZFJZXGAFKPFNSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)

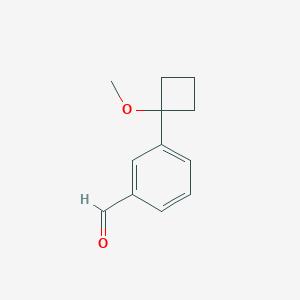
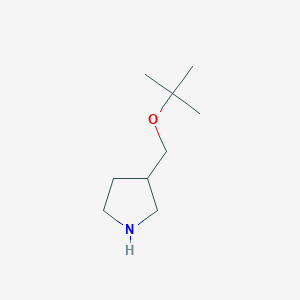



amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
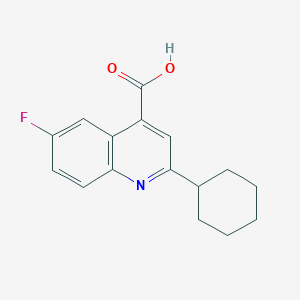
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)
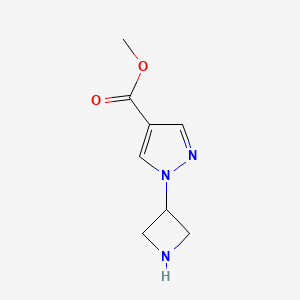


![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)
